2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
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Description
“2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide” is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring sulfonated at the nitrogen atom, a phenyl ring attached to the sulfonyl group, and a propanamide group attached to the phenyl ring .Physical and Chemical Properties Analysis
The compound appears as white crystals . It has a melting point of 162-163°C . The FT-IR spectrum shows peaks at 3334 cm^-1 (NH), 3056 cm^-1 (CH arom.), 2945 cm^-1 (CH aliph.), and 1696 cm^-1 (C=O) .Scientific Research Applications
Tyrosinase and Melanin Inhibition
2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide derivatives have been synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase. This research is significant in the development of depigmentation drugs with minimal side effects (Raza et al., 2019).
Anticancer Activity
Compounds structurally related to this compound, like N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, have shown promising anticancer activity, particularly against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Alzheimer’s Disease Treatment
Novel derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized for the potential treatment of Alzheimer’s disease. These compounds demonstrated enzyme inhibition activity against acetyl cholinesterase, highlighting their potential as new drug candidates for Alzheimer’s treatment (Rehman et al., 2018).
Phospholipase A2 Inhibition
4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides, similar in structure to this compound, have shown effectiveness as membrane-bound phospholipase A2 inhibitors. This research is significant in the development of treatments for myocardial infarction (Oinuma et al., 1991).
Stereoselective Synthesis of Amino Alcohols
Multisubstituted piperidines, like this compound, have been utilized in the stereoselective synthesis of amino alcohols containing multiple chiral centers. This methodology is important for the development of uniquely substituted alkylamine derivatives with various functionalities (McCall et al., 2008).
Kappa-Opioid Receptor Antagonism
Related compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, have been characterized as κ-opioid receptor antagonists. This research is relevant in exploring potential treatments for depression and addiction disorders (Grimwood et al., 2011).
Properties
IUPAC Name |
2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11(15)14(18)16-12-5-7-13(8-6-12)21(19,20)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHSTTNHDAJTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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